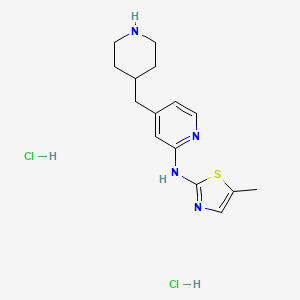
2-Chloro-6-propylpyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-propylpyridine-4-carboxylic acid is a chemical compound with the molecular formula C9H10ClNO2. It is also known by its IUPAC name, 2-chloro-6-propylisonicotinic acid. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a propyl group at the 6-position, and a carboxylic acid group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-propylpyridine-4-carboxylic acid typically involves the chlorination of 6-propylpyridine-4-carboxylic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar chlorination reactions, optimized for yield and purity, and conducted under stringent safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-propylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Substitution: 2-amino-6-propylpyridine-4-carboxylic acid, 2-thio-6-propylpyridine-4-carboxylic acid.
Reduction: 2-chloro-6-propylpyridine-4-methanol.
Oxidation: 2-chloro-6-propylpyridine-4,6-dicarboxylic acid.
Scientific Research Applications
2-Chloro-6-propylpyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-pyridinecarboxylic acid: Lacks the propyl group at the 6-position.
6-Propylpyridine-4-carboxylic acid: Lacks the chlorine atom at the 2-position.
2-Chloro-6-methylpyridine-4-carboxylic acid: Has a methyl group instead of a propyl group at the 6-position.
Uniqueness
2-Chloro-6-propylpyridine-4-carboxylic acid is unique due to the presence of both the chlorine atom and the propyl group, which can influence its reactivity and interactions with other molecules. This combination of substituents can result in distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-chloro-6-propylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-2-3-7-4-6(9(12)13)5-8(10)11-7/h4-5H,2-3H2,1H3,(H,12,13) |
InChI Key |
ADZGFLWGSFWWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)
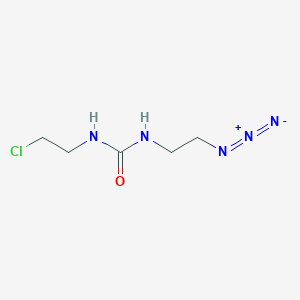
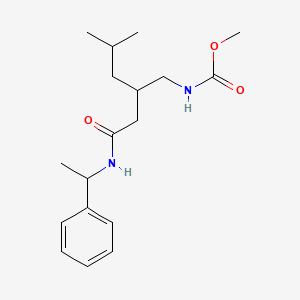
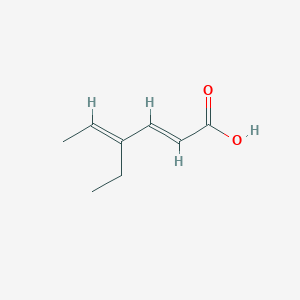

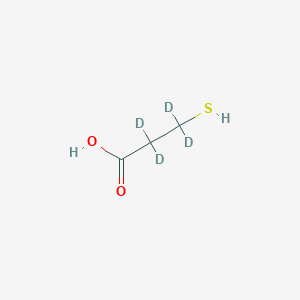
![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)

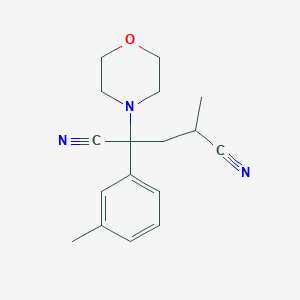
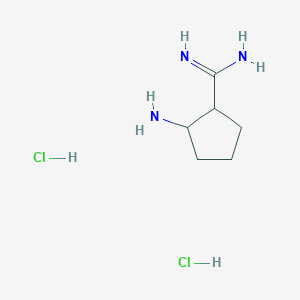
![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12314754.png)
